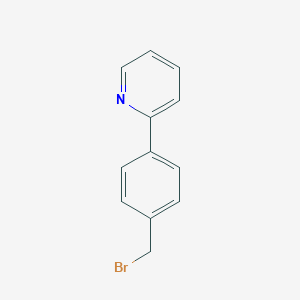

2-(4-Bromomethylphenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(bromomethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLQGHNSQXFQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948694 | |

| Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257907-04-3 | |

| Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromomethylphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, two-step synthetic protocol for the preparation of 2-(4-bromomethylphenyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis involves a Suzuki-Miyaura coupling to form the precursor 2-(4-methylphenyl)pyridine, followed by a selective benzylic bromination. Detailed experimental procedures, quantitative data, and characterization are presented to ensure reproducibility for research and development applications.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two sequential steps, beginning with commercially available starting materials. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a radical-initiated benzylic bromination.

Figure 1: Overall two-step synthesis of this compound.

Step 1: Synthesis of 2-(4-Methylphenyl)pyridine via Suzuki-Miyaura Coupling

This initial step involves the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol

A mixture of 2-bromopyridine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) is prepared in a round-bottom flask. To this, a degassed solvent system of toluene, ethanol, and water (in a ratio, for example, 4:1:1) is added. The palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), is then added under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 2-(4-methylphenyl)pyridine as a clear oil.

Quantitative Data for Step 1

| Parameter | Value |

| Reactants | |

| 2-Bromopyridine | 1.0 eq |

| 4-Methylphenylboronic acid | 1.2 eq |

| Potassium Carbonate | 2.0 eq |

| Catalyst | |

| Tetrakis(triphenylphosphine)palladium(0) | 0.03 eq |

| Solvent | Toluene/Ethanol/Water |

| Reaction Temperature | Reflux |

| Typical Yield | 75-90% |

Characterization Data for 2-(4-Methylphenyl)pyridine

-

¹H NMR (400 MHz, CDCl₃): δ 8.68 (d, J = 4.8 Hz, 1H), 7.89 (d, J = 8.0 Hz, 2H), 7.72 (td, J = 7.7, 1.8 Hz, 1H), 7.67 (d, J = 7.8 Hz, 1H), 7.27 (d, J = 7.8 Hz, 2H), 7.20 (ddd, J = 7.4, 4.8, 1.2 Hz, 1H), 2.41 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 157.5, 149.6, 138.5, 136.8, 136.7, 129.5, 126.8, 124.4, 121.8, 120.5, 21.3.

Step 2: Synthesis of this compound via Benzylic Bromination

The second step is a Wohl-Ziegler reaction, which is a regioselective bromination of the benzylic methyl group of 2-(4-methylphenyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Experimental Protocol

To a solution of 2-(4-methylphenyl)pyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN, 0.1 eq), are added. The reaction mixture is heated to reflux under an inert atmosphere. The reaction is monitored by TLC for the consumption of the starting material. After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude product. Purification by recrystallization or column chromatography affords this compound.

Quantitative Data for Step 2

| Parameter | Value |

| Reactants | |

| 2-(4-Methylphenyl)pyridine | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.1 eq |

| Initiator | |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 0.1 eq |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Reaction Temperature | Reflux |

| Typical Yield | 60-80% |

Characterization Data for this compound

-

¹H NMR (400 MHz, CDCl₃): δ 8.69 (d, J = 4.8 Hz, 1H), 7.98 (d, J = 8.2 Hz, 2H), 7.75 (td, J = 7.7, 1.8 Hz, 1H), 7.70 (d, J = 7.8 Hz, 1H), 7.49 (d, J = 8.2 Hz, 2H), 7.23 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H), 4.61 (s, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 156.5, 149.7, 139.1, 138.2, 136.9, 129.6, 127.3, 122.5, 120.8, 33.5.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care in a fume hood. Avoid inhalation and contact with skin.

-

Solvents: Toluene, ethanol, and carbon tetrachloride are flammable and/or toxic. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Carbon tetrachloride is a known carcinogen and its use should be minimized or replaced with a safer alternative if possible.

-

Inert Atmosphere: Reactions involving organometallic reagents are often sensitive to air and moisture. Ensure that an inert atmosphere is properly maintained throughout the reaction.

This guide provides a detailed and reproducible protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this important intermediate for their drug discovery and development programs.

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromomethylphenyl)pyridine from 2-p-tolylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromomethylphenyl)pyridine from 2-p-tolylpyridine. The core of this transformation lies in the selective free-radical bromination of the benzylic methyl group of the tolyl substituent. This guide details the reaction mechanism, experimental protocols, and quantitative data to facilitate the successful execution of this synthesis in a laboratory setting.

Reaction Overview and Mechanism

The synthesis of this compound from 2-p-tolylpyridine is achieved through a benzylic bromination reaction. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2][3]

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation, to generate free radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-p-tolylpyridine. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr (formed as a byproduct) to regenerate a bromine radical, continuing the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

To favor the desired benzylic substitution over competitive ionic addition to the aromatic ring, the reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or benzene, which minimizes the concentration of ionic bromine species.[2]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 2-p-tolylpyridine.

Materials:

-

2-p-tolylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) (Caution: Toxic and carcinogenic, handle in a well-ventilated fume hood) or a safer alternative like cyclohexane or ethyl acetate.

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-p-tolylpyridine (1.0 eq.) in carbon tetrachloride (or an alternative solvent).

-

Add N-Bromosuccinimide (1.05 - 1.2 eq.) and a catalytic amount of AIBN or benzoyl peroxide (0.02 - 0.1 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and, if desired, irradiate with a UV lamp to facilitate radical initiation.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-p-tolylpyridine | |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | |

| Solvent | Carbon tetrachloride (CCl₄) or other non-polar solvents | [2] |

| Reaction Temperature | Reflux | |

| Reaction Time | 2-4 hours (typical) | |

| Product | This compound | |

| Yield | Typically high, but dependent on specific conditions and purification. | |

| Purification | Column Chromatography |

Characterization Data for this compound:

While a specific literature source detailing the complete NMR data for this compound was not identified within the scope of this search, the expected chemical shifts can be predicted based on analogous structures.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.70-8.60 (m, 1H, pyridine-H6)

-

δ 7.80-7.70 (m, 1H, pyridine-H4)

-

δ 7.50-7.40 (m, 2H, phenyl-H)

-

δ 7.30-7.20 (m, 3H, pyridine-H3, H5 and phenyl-H)

-

δ 4.55 (s, 2H, -CH₂Br)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 156.5 (C-Ar)

-

δ 149.5 (C-Ar)

-

δ 138.0 (C-Ar)

-

δ 137.0 (C-Ar)

-

δ 129.5 (CH-Ar)

-

δ 128.0 (CH-Ar)

-

δ 122.5 (CH-Ar)

-

δ 120.5 (CH-Ar)

-

δ 33.0 (-CH₂Br)

-

Note: The actual chemical shifts may vary slightly.

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the synthetic route from 2-p-tolylpyridine to this compound.

References

Technical Guide: Properties and Structure of 2-[(4-Bromomethyl)phenyl]pyridine (CAS 52199-24-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Bromomethyl)phenyl]pyridine, identified by the CAS number 52199-24-3, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring linked to a brominated phenylmethyl group, makes it a valuable intermediate for the synthesis of more complex molecules, including those with potential therapeutic applications. Notably, it serves as a precursor in the preparation of HIV protease inhibitors and other pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its spectroscopic data.

Chemical Structure and Properties

The structural formula of 2-[(4-Bromomethyl)phenyl]pyridine is C₁₂H₁₀BrN. The molecule consists of a pyridine ring attached at the 2-position to a phenyl ring, which is further substituted at the 4-position with a bromomethyl group.

Table 1: Chemical and Physical Properties of 2-[(4-Bromomethyl)phenyl]pyridine

| Property | Value |

| CAS Number | 52199-24-3 |

| Molecular Formula | C₁₂H₁₀BrN |

| Molecular Weight | 248.12 g/mol |

| Boiling Point | 345.1 ± 30.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents |

Synthesis

A common and effective method for the synthesis of 2-[(4-Bromomethyl)phenyl]pyridine is through the radical bromination of its precursor, 2-p-tolylpyridine, using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide.

Experimental Protocol: Synthesis of 2-[(4-Bromomethyl)phenyl]pyridine

Materials:

-

2-p-tolylpyridine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-p-tolylpyridine in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-[(4-Bromomethyl)phenyl]pyridine.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 2-[(4-Bromomethyl)phenyl]pyridine.

Spectroscopic Data and Structural Elucidation

The structure of 2-[(4-Bromomethyl)phenyl]pyridine can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

δ ~4.5 ppm (s, 2H): This singlet corresponds to the two protons of the bromomethyl (-CH₂Br) group. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the phenyl ring.

-

δ ~7.2-7.8 ppm (m, 8H): This multiplet region corresponds to the eight aromatic protons of the phenyl and pyridine rings. The specific splitting patterns and coupling constants would provide detailed information about the substitution pattern.

¹³C NMR (Predicted):

-

δ ~33 ppm: This signal is attributed to the carbon of the bromomethyl (-CH₂Br) group.

-

δ ~120-160 ppm: This region contains the signals for the twelve aromatic carbons of the phenyl and pyridine rings.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for 2-[(4-Bromomethyl)phenyl]pyridine

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050-3100 | C-H stretch | Aromatic C-H |

| 1590-1610 | C=C and C=N stretch | Aromatic Rings |

| 1450-1500 | C=C stretch | Aromatic Rings |

| 1210 | C-Br stretch | Alkyl bromide |

| 750-800 | C-H out-of-plane bend | Aromatic C-H |

Mass Spectrometry (MS)

The mass spectrum of 2-[(4-Bromomethyl)phenyl]pyridine would be expected to show a molecular ion peak (M⁺) at m/z 247 and an (M+2)⁺ peak at m/z 249 of nearly equal intensity, which is characteristic of a compound containing one bromine atom. A prominent fragment ion would be expected at m/z 168, corresponding to the loss of the bromine atom ([M-Br]⁺).

Biological Activity and Applications

While specific signaling pathway involvement for 2-[(4-Bromomethyl)phenyl]pyridine is not extensively documented in publicly available literature, its primary application lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The bromomethyl group serves as a reactive handle for introducing the phenylpyridine moiety into larger molecular scaffolds, a common strategy in drug discovery. Its use in the preparation of HIV protease inhibitors highlights its importance in developing antiviral therapeutics.

Diagram 2: Role in Drug Discovery

2-(4-Bromomethylphenyl)pyridine molecular weight and formula

An In-depth Technical Guide on 2-(4-Bromomethylphenyl)pyridine for Researchers, Scientists, and Drug Development Professionals.

This guide provides essential technical data on this compound, a compound of interest in pharmaceutical research and organic synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C12H10BrN[1][2][3][4] |

| Molecular Weight | 248.12 g/mol [2][3][4] |

| CAS Number | 52199-24-3[1][2] |

Structural Representation

The molecular structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.

Caption: Molecular structure of this compound.

References

Spectroscopic Profile of 2-(4-Bromomethylphenyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Bromomethylphenyl)pyridine. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds containing pyridine, substituted benzene, and benzyl bromide moieties.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 1H | H-6' (Pyridine) |

| ~7.80 | td | 1H | H-4' (Pyridine) |

| ~7.75 | d | 2H | H-2, H-6 (Phenyl) |

| ~7.50 | d | 2H | H-3, H-5 (Phenyl) |

| ~7.25 | ddd | 1H | H-5' (Pyridine) |

| ~4.55 | s | 2H | -CH₂Br |

Py = Pyridine

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | C-2' (Pyridine) |

| ~149.5 | C-6' (Pyridine) |

| ~139.0 | C-1 (Phenyl) |

| ~137.0 | C-4' (Pyridine) |

| ~137.0 | C-4 (Phenyl) |

| ~129.5 | C-3, C-5 (Phenyl) |

| ~127.5 | C-2, C-6 (Phenyl) |

| ~122.5 | C-5' (Pyridine) |

| ~121.0 | C-3' (Pyridine) |

| ~33.0 | -CH₂Br |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Weak | Aliphatic C-H Stretch |

| 1600-1450 | Strong | Aromatic C=C and C=N Stretch |

| 1220-1260 | Strong | C-Br Stretch |

| 850-750 | Strong | Aromatic C-H Bend (Out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 247/249 | Moderate | [M]⁺ (Molecular ion, bromine isotopes) |

| 168 | High | [M - Br]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are general methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[1] The tube is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired using a pulse-acquire sequence. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-noise. Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2] The sample is then placed in the IR spectrometer, and the spectrum is recorded by passing a beam of infrared radiation through it.[3]

Mass Spectrometry (MS)

In a typical Electron Ionization (EI) mass spectrometry experiment, a small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.[4] This causes the molecules to ionize and fragment. The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[5] A detector then records the abundance of each ion, generating a mass spectrum.[6]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Characterization of Pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles and applications of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of pyridine derivatives. It covers fundamental concepts, data interpretation, substituent effects, and detailed experimental protocols.

Introduction: The Role of NMR in Pyridine Chemistry

Pyridine, a six-membered aromatic heterocycle, is a foundational scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise characterization of substituted pyridines is critical for understanding their structure-activity relationships. NMR spectroscopy is an indispensable tool for this purpose, offering detailed insights into the electronic and steric environment of each atom within the molecule. This guide will explore the key features of ¹H and ¹³C NMR spectra of pyridines, providing the necessary framework for unambiguous structure determination.

¹H NMR Spectroscopy of Pyridine Derivatives

The ¹H NMR spectrum of pyridine is highly characteristic due to the influence of the electronegative nitrogen atom and the aromatic ring current. These factors lead to a significant deshielding of the ring protons compared to those in benzene.

The Parent Pyridine Spectrum

The ¹H NMR spectrum of unsubstituted pyridine displays three distinct signals corresponding to the protons at the α (H-2, H-6), β (H-3, H-5), and γ (H-4) positions.

-

α-Protons (H-2, H-6): These are the most deshielded protons, typically appearing in the range of 8.5-8.7 ppm.[1][2] Their significant downfield shift is a direct consequence of their proximity to the electron-withdrawing nitrogen atom.

-

γ-Proton (H-4): This proton resonates further upfield than the α-protons but is still deshielded relative to benzene, with a typical chemical shift around 7.6-7.8 ppm.[1]

-

β-Protons (H-3, H-5): These are the most shielded protons of the pyridine ring, appearing at approximately 7.2-7.4 ppm.[1]

The signals exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent and non-adjacent protons.[3]

Substituent Effects in ¹H NMR

The introduction of substituents onto the pyridine ring systematically alters the chemical shifts of the remaining protons.

-

Electron-Donating Groups (EDGs) such as alkyl (-R), methoxy (-OCH₃), and amino (-NH₂) groups increase the electron density in the ring, particularly at the ortho and para positions relative to the substituent. This increased shielding causes the corresponding proton signals to shift upfield (to lower ppm values).[2]

-

Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups decrease the ring's electron density. This deshields the ring protons, causing their signals to shift downfield (to higher ppm values).[2]

¹³C NMR Spectroscopy of Pyridine Derivatives

¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

The Parent Pyridine Spectrum

Similar to the proton spectrum, the ¹³C NMR spectrum of pyridine shows three signals for the three chemically distinct carbon environments.

-

α-Carbons (C-2, C-6): These carbons are the most deshielded, with a characteristic chemical shift of approximately 150 ppm, primarily due to the strong inductive effect of the adjacent nitrogen atom.[4]

-

γ-Carbon (C-4): This carbon is also significantly deshielded, appearing around 136 ppm.[4]

-

β-Carbons (C-3, C-5): These are the most shielded carbons in the ring, resonating at about 124 ppm.[4]

Substituent Effects in ¹³C NMR

Substituent effects in ¹³C NMR are pronounced and can be correlated with changes in electron density.[5]

-

EDGs cause an upfield shift (shielding) of the carbon signals, most notably for the ipso carbon (the carbon atom to which the substituent is attached) and the carbon atoms para to the substituent.

-

EWGs lead to a downfield shift (deshielding) of the carbon signals, again with the most significant effects at the ipso and para positions.

The predictability of these substituent-induced chemical shifts (SCS) allows for the use of empirical calculations to aid in spectral assignment.[6][7]

Data Presentation: Quantitative NMR Data

The following tables summarize typical NMR data for pyridine. Note that exact values can vary with solvent and concentration.[8][9]

Table 1: ¹H NMR Data for Unsubstituted Pyridine

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 (α) | ~8.61 | Doublet of Doublets (dd) |

| H-4 (γ) | ~7.66 | Triplet of Triplets (tt) |

| H-3, H-5 (β) | ~7.28 | Doublet of Doublets of Triplets (ddt) |

(Data sourced from typical values found in CDCl₃)[1]

Table 2: ¹³C NMR Data for Unsubstituted Pyridine

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-6 (α) | ~150.0 |

| C-4 (γ) | ~136.0 |

| C-3, C-5 (β) | ~123.8 |

(Data sourced from typical values found in CDCl₃)[4]

Table 3: Typical ¹H-¹H Coupling Constants in Pyridines

| Coupling Type | Description | Typical Value (Hz) |

|---|---|---|

| ³J₂,₃ | Ortho coupling | 5 - 6 |

| ³J₃,₄ | Ortho coupling | 7 - 9 |

| ⁴J₂,₄ | Meta coupling | ~1.9 |

| ⁴J₂,₆ | Meta coupling | ~-0.1 |

| ⁴J₃,₅ | Meta coupling | ~1.4 |

| ⁵J₂,₅ | Para coupling | ~1.0 |

(Data from Castellano et al., 1967)[3][10]

Visualizations: Workflows and Conceptual Diagrams

Visual aids are essential for understanding experimental processes and theoretical concepts.

Caption: NMR characterization workflow for pyridine derivatives.

Caption: Substituent effects on pyridine NMR chemical shifts.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Weighing: Accurately weigh 1-10 mg of the purified pyridine derivative.

-

Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Methanol-d₄, CD₃OD). The choice of solvent is critical as it can influence chemical shifts.[9]

-

Standard: For quantitative ¹H NMR, a known amount of an internal standard may be added. For routine characterization, tetramethylsilane (TMS) is often pre-dissolved in the solvent to serve as a 0 ppm reference.

-

Transfer: Vortex the sample until fully dissolved. Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coils (typically ~4 cm).

Data Acquisition: ¹H NMR

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[11]

-

Standard ¹H Experiment:

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg' or 'zg30' on Bruker systems).

-

Acquisition Parameters:

-

Number of Scans (ns): Typically 8 to 16 scans are sufficient for samples >1 mg.

-

Relaxation Delay (d1): A delay of 1-2 seconds is standard.[12]

-

Spectral Width (sw): A width of ~15-20 ppm centered around 5-7 ppm is usually adequate for pyridines.

-

-

Execution: Start the acquisition.

-

Data Acquisition: ¹³C NMR

-

Instrument Setup: After the ¹H spectrum is acquired, tune the probe to the ¹³C frequency.[11]

-

Standard ¹³C Experiment:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) to obtain singlets for each carbon, which simplifies the spectrum.

-

Acquisition Parameters:

-

Number of Scans (ns): ¹³C has a much lower natural abundance and sensitivity than ¹H, requiring more scans. Start with 128 or 256 scans and increase as needed for good signal-to-noise.[13]

-

Relaxation Delay (d1): A standard delay is 2 seconds.

-

Spectral Width (sw): A wide spectral width of ~240 ppm centered at ~100 ppm is used to capture all possible carbon signals.[13]

-

-

Execution: Start the acquisition. This may take from several minutes to hours depending on the sample concentration.

-

Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening) and perform a Fourier transform on the Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Correction: Perform phase correction and baseline correction to ensure accurate peak shapes and integrals.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS signal to 0 ppm.

-

Analysis: Integrate the ¹H signals, and pick and label peaks for both ¹H and ¹³C spectra. Measure coupling constants from the ¹H spectrum.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques in the arsenal of chemists working with pyridine derivatives. A thorough understanding of the characteristic chemical shifts, coupling constants, and the predictable influence of various substituents allows for the detailed and confident structural elucidation of novel compounds. By following standardized experimental protocols and leveraging both 1D and advanced 2D NMR techniques, researchers can gain invaluable insights crucial for advancing drug discovery and materials science.

References

- 1. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 2. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. testbook.com [testbook.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. benchchem.com [benchchem.com]

- 13. epfl.ch [epfl.ch]

The Structural Backbone: An In-depth Guide to the Crystal Structure of Pyridine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine, a heterocyclic aromatic compound, forms the core of a vast array of molecules vital to the fields of pharmaceuticals, agrochemicals, and materials science.[1] Its unique electronic properties, basicity, and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry.[2] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of pyridine-based compounds is paramount. This crystal structure dictates critical physicochemical properties such as solubility, stability, melting point, and, most importantly, biological activity by governing how a molecule interacts with its target receptor.

This technical guide provides a comprehensive overview of the crystal structure of pyridine and its derivatives. It details the experimental protocols used for structure determination, presents quantitative crystallographic data for representative compounds, and illustrates the logical relationship between crystal structure and its implications for drug development.

Experimental Determination of Crystal Structures

The definitive methods for elucidating the atomic-level structure of crystalline solids are Single-Crystal X-ray Diffraction (SCXRD) and, increasingly, solid-state Nuclear Magnetic Resonance (ssNMR) crystallography.

Methodology 1: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the crystal structure of small molecules.[3] The technique is based on the principle that X-rays are diffracted by the ordered arrangement of atoms in a crystal, producing a unique diffraction pattern from which the electron density and, subsequently, the atomic positions can be mapped.[4]

Detailed Experimental Protocol:

-

Crystal Growth (Crystallization):

-

Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. High solubility often leads to the formation of very small crystals.[5]

-

Common Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.[5]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually and undisturbed. As the temperature decreases, the solubility drops, and crystals form.[6] Rapid cooling should be avoided as it can cause the compound to "crash out" of the solution, trapping impurities.[7]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

-

-

Crystal Selection and Mounting:

-

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. The ideal crystal should be clear, well-formed, and free of cracks or defects.

-

The selected crystal is carefully mounted on a specialized loop or pin, often coated in a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage during data collection.[8]

-

-

Data Collection:

-

The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (commonly from a Copper or Molybdenum source).[9]

-

The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations. This process captures the full, three-dimensional diffraction pattern.[4]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.[10]

-

Computational software (e.g., SHELXS, Olex2) is used to solve the "phase problem" and generate an initial model of the atomic positions.[9]

-

This initial model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions and thermal displacement parameters are adjusted until the model best fits the observed data, resulting in a final, detailed crystal structure.[8]

-

Methodology 2: NMR Crystallography

NMR crystallography is a complementary technique that is particularly useful when high-quality single crystals suitable for SCXRD cannot be grown.[11] It utilizes solid-state NMR (ssNMR) data, often in conjunction with computational modeling, to refine or validate crystal structures.[1]

Detailed Experimental Protocol:

-

Sample Preparation: A polycrystalline (powder) sample of the compound is packed into an NMR rotor. Unlike SCXRD, large single crystals are not required.

-

Data Acquisition:

-

The sample is spun at a high speed at the "magic angle" (Magic Angle Spinning, or MAS) to average out anisotropic interactions and obtain high-resolution spectra.

-

A suite of ssNMR experiments is performed to measure parameters like chemical shifts, which are highly sensitive to the local electronic environment of each atom.[1] Two-dimensional correlation experiments can reveal through-bond and through-space connectivities.

-

-

Structure Generation and Validation:

-

Candidate Structures: A set of candidate crystal structures is often generated using crystal structure prediction (CSP) algorithms.

-

DFT-GIPAW Calculations: For each candidate structure, the expected NMR chemical shifts are calculated using Density Functional Theory (DFT) with the Gauge-Including Projector-Augmented Wave (GIPAW) method.[12]

-

Comparison and Validation: The calculated NMR parameters for each candidate structure are compared with the experimental ssNMR data. The structure that shows the best agreement is identified as the correct one, thus validating the crystal structure determined from powder data.[12]

-

Quantitative Structural Data of Pyridine-Based Compounds

The following table summarizes key crystallographic data for pyridine and two of its common derivatives, providing a basis for structural comparison. The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit in the crystal lattice.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Pyridine | C₅H₅N | Orthorhombic | Pna2₁ | 17.524 | 8.969 | 11.352 | 90 | 16 | [1][9] |

| Picolinic Acid | C₆H₅NO₂ | Monoclinic | C2/c | 21.221 | 3.829 | 13.949 | 108.08 | 8 | [4] |

| Isonicotinamide | C₆H₆N₂O | Monoclinic | C2/c | 20.837 | 5.224 | 19.106 | 118.83 | 4 | [8] |

-

Z represents the number of formula units per unit cell.

-

Data collected at low temperatures (150-173 K).

Visualizing Workflows and Relationships

Experimental Workflow: Single-Crystal X-ray Diffraction

The following diagram illustrates the sequential process of determining a crystal structure using SCXRD, from initial sample preparation to the final validated structure.

Logical Relationships: From Crystal Structure to Drug Action

The crystal structure is not an isolated piece of data; it is the foundation from which we can understand and predict a compound's behavior. This diagram shows how the fundamental parameters of a crystal structure influence the properties relevant to drug development.

Conclusion

The precise determination of the crystal structure of pyridine-based compounds is a cornerstone of modern chemical and pharmaceutical research. Techniques like SCXRD provide unparalleled detail about the three-dimensional arrangement of atoms, offering insights that are crucial for understanding molecular interactions and physicochemical properties. This structural knowledge empowers scientists to establish clear structure-activity relationships (SAR), optimize lead compounds, and design novel molecules with enhanced efficacy and safety profiles, ultimately accelerating the drug discovery and development pipeline.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. scbt.com [scbt.com]

- 7. Picolinic Acid [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell? - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility of 2-(4-Bromomethylphenyl)pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Bromomethylphenyl)pyridine, a key intermediate in synthetic chemistry and drug discovery. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a framework for researchers by outlining its predicted qualitative solubility based on structural analogues. Furthermore, it presents a detailed, standardized experimental protocol for the quantitative determination of its solubility in various organic solvents. To offer a practical reference, quantitative solubility data for a structurally related pyridine derivative, nicotinic acid, is included. This guide is intended to equip researchers with the predictive knowledge and methodological tools necessary to effectively utilize this compound in their work.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a bromomethyl-substituted phenyl group. Its bifunctional nature makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. Understanding the solubility of this intermediate is critical for a range of applications, from reaction solvent selection and optimization to purification, formulation, and quality control.

Solubility data dictates the efficiency of synthetic routes, influences crystallization processes, and is a fundamental parameter in the development of drug delivery systems. However, a thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide aims to bridge this gap by providing a predictive assessment of its solubility and a comprehensive methodology for its empirical determination.

Predicted Qualitative Solubility

The solubility of a compound is governed by its molecular structure, polarity, and its ability to form intermolecular interactions with a solvent. Based on the structure of this compound, which contains a polar pyridine moiety and a larger, less polar bromomethylphenyl group, its general solubility characteristics can be predicted.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The compound is expected to be soluble to highly soluble in these solvents. The polar nature of the pyridine ring and the dipole moment of the bromomethyl group will interact favorably with these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): It is predicted to be soluble in lower alcohols. The nitrogen atom on the pyridine ring can act as a hydrogen bond acceptor, facilitating dissolution.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is expected to be moderate to low . The presence of the large aromatic system (phenyl and pyridine rings) will allow for some van der Waals interactions, but the compound's overall polarity will limit its miscibility with highly nonpolar solvents like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The compound is likely to be soluble in these solvents due to a good balance of polarity and the ability to engage in dipole-dipole interactions.

Quantitative Solubility of a Structurally Related Compound

To provide a quantitative frame of reference, the table below summarizes the solubility of nicotinic acid (pyridine-3-carboxylic acid), another pyridine derivative, in several common organic solvents. While the substituent group differs, the core pyridine structure provides a useful, albeit approximate, comparison.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Dimethyl Sulfoxide (DMSO) | 25 | High |

| Ethanol | 25 | Moderate |

| Water | 25 | 18 |

| Acetone | 25 | Low |

| Acetonitrile | 25 | Low |

| Diethyl Ether | 25 | Very Low |

Note: Data is compiled from various sources and should be used as a comparative illustration. "High," "Moderate," and "Low" are qualitative descriptors used where precise numerical values were not available in a comparable format.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method, which is considered the gold standard for determining the thermodynamic solubility of a solid compound in a solvent.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound at that temperature. The concentration is then determined analytically after separating the undissolved solid.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Glass vials or flasks with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of at least five standard solutions of decreasing concentration.

-

Analyze these standards using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve (absorbance vs. concentration).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is confirmed by the visible presence of undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C / 298.15 K).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time required.

-

-

Phase Separation:

-

After equilibration, allow the vials to rest at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration into the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted sample using the same analytical method as the standards.

-

Data Calculation

-

Use the equation from the linear regression of the calibration curve (y = mx + c) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor. This final value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) in the characterization of pyridine derivatives, a class of compounds of significant interest in the pharmaceutical and materials science industries. Pyridine and its derivatives are fundamental components in a vast array of pharmaceutical drugs, making a thorough understanding of their thermal stability crucial for drug development, formulation, and quality control.[1][2] TGA is a powerful analytical technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4][5]

Core Principles of Thermogravimetric Analysis

TGA operates on a simple yet precise principle: a sample is heated in a controlled environment, and its mass is continuously monitored.[3][6] The resulting data, presented as a TGA curve, plots the percentage of initial mass remaining against temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid.[7] This information is invaluable for determining the onset of decomposition, identifying intermediate stable species, and quantifying the residual mass.

Data Presentation: Thermal Stability of Pyridine Derivatives

The thermal stability of pyridine derivatives can vary significantly depending on the nature and position of substituents on the pyridine ring. Electron-withdrawing groups can influence the electron density of the ring and, consequently, its thermal stability.[6][8] The following tables summarize TGA data for various classes of pyridine derivatives.

Table 1: Thermal Decomposition Data of Pyridine-Containing Polymers

| Polymer/Copolymer | Decomposition Onset (°C) | Temperature of Maximum Decomposition (°C) | Residual Mass at 600°C (%) | Atmosphere | Reference |

| Poly(4-vinylpyridine) (P4VP) | ~350 | 400 | < 5 | Nitrogen | [9] |

| Polyamides with pyridine moieties | 300 - 450 | Varies with structure | 20 - 40 | Nitrogen | [10] |

| Pyridine-containing copolyimides | > 450 | ~480 (10% weight loss) | > 50 | Nitrogen |

Table 2: Thermal Decomposition Data of Azo Pyridone Dyes

| Compound | Decomposition Onset (°C) | Temperature of Maximum Decomposition (°C) | Key Observations | Atmosphere | Reference |

| 5-(phenylazo)-3-cyano-6-hydroxy-4-methyl-2-pyridone derivatives | > 250 | > 450 for some derivatives | Excellent thermal stability observed for certain derivatives. | Not Specified | [11] |

| (E)-6-hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-5-(p-tolyldiazenyl)-1,2-dihydropyridine-3-carbonitrile | ~280 | ~350 | Gradual decomposition after initial weight loss. | Nitrogen | |

| 5,5'-((1E,1'E)-(methylenebis(4,1-phenylene))bis(diazene-2,1-diyl))bis(6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) | ~300 | ~380 | Higher stability compared to the monomeric derivative. | Nitrogen |

Table 3: Thermal Decomposition Data of Pyridine-Based Pharmaceutical Compounds

| Compound | Decomposition Onset (°C) | Decomposition Stages | Key Observations | Atmosphere | Reference |

| Pioglitazone Hydrochloride | ~150 | Multiple | Decomposition involves the loss of different molecular fragments in stages. | Nitrogen | [12] |

| Rosiglitazone Maleate | ~150 | Multiple | Stepwise degradation with the loss of specific side chains. | Nitrogen | [12] |

| Glibenclamide | ~185 | Three | Stable up to 185°C, followed by a three-stage decomposition. | Nitrogen | [12] |

| Glimepiride | > 200 | Multiple | Higher thermal stability compared to other tested antidiabetic drugs. | Nitrogen | [12] |

| Ciprofloxacin | ~280 | Multiple | Decomposes in the range of 280-550°C. | Not Specified | [13] |

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible and comparable TGA data. The following outlines a general methodology for the TGA of pyridine derivatives.

1. Sample Preparation:

-

Sample Form: Samples should ideally be in a fine, homogeneous powder form to ensure uniform heat distribution.[14] Grinding may be necessary for crystalline or larger particulate samples.

-

Sample Mass: A sample mass of 5-10 mg is typically recommended for routine analysis of organic compounds.[14]

-

Crucible Selection: Alumina (ceramic) or platinum crucibles are commonly used. Alumina is a good, cost-effective choice for most organic materials, while platinum is preferred for its inertness, especially with potentially corrosive samples.[14] The crucible should be clean and tared before adding the sample.

2. Instrument Parameters:

-

Heating Rate: A heating rate of 10-20 °C/min is standard for most analyses.[15] Slower heating rates can provide better resolution of decomposition events, while faster rates can shift decomposition temperatures to higher values.[16][17]

-

Temperature Range: The temperature range should be selected to cover the entire decomposition profile of the sample, typically from ambient temperature to 600-1000 °C.[3]

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is commonly used to prevent oxidative decomposition.[5][18] The purge gas flow rate is typically set between 20 and 50 mL/min.[18][19]

-

Calibration: The thermobalance and temperature sensor should be regularly calibrated to ensure accuracy.[18]

3. Data Analysis:

-

The TGA curve is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak) from the DTG curve, the percentage of mass loss at each stage, and the final residual mass.

Mandatory Visualization: Decomposition Pathways

The thermal decomposition of pyridine and its derivatives is a complex process that can proceed through various pathways, often involving radical intermediates. The following diagrams, generated using the DOT language, illustrate generalized decomposition pathways.

Caption: Generalized thermal decomposition pathway of a pyridine derivative.

The nature of the substituent on the pyridine ring significantly influences the decomposition pathway. Electron-donating groups may alter the initial bond cleavage sites, while bulky substituents can introduce steric hindrance affecting the reaction kinetics.

Caption: Logical relationship between substituents and thermal stability.

For pyridine N-oxides, a common initial decomposition step is the loss of the oxygen atom. For derivatives with labile side chains, such as pyridine-2-carboxylic anhydride, decomposition may be initiated by the loss of these functional groups.[20]

Caption: Experimental workflow for Thermogravimetric Analysis.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of pyridine derivatives. The data obtained from TGA is critical for ensuring the stability, safety, and efficacy of pharmaceutical products containing these moieties. By following standardized experimental protocols and carefully analyzing the resulting data, researchers and drug development professionals can gain valuable insights into the thermal behavior of these important compounds, facilitating informed decisions throughout the development lifecycle.

References

- 1. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aurigaresearch.com [aurigaresearch.com]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. s4science.at [s4science.at]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thermal analysis of some antidiabetic pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. torontech.com [torontech.com]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. tainstruments.com [tainstruments.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. benchchem.com [benchchem.com]

The Diverse Biological Activities of Substituted Pyridine Molecules: A Technical Guide for Drug Discovery Professionals

Introduction

The pyridine ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents. The strategic placement of various substituents on the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological effects of substituted pyridine molecules, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Substituted Pyridines

Substituted pyridines have emerged as a promising class of compounds in oncology, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanisms of Action

A primary mechanism by which substituted pyridines exert their anticancer effects is through the inhibition of protein kinases . Many pyridine-ureas have been shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By blocking VEGFR-2 signaling, these compounds can stifle the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Furthermore, certain pyrazolo[3,4-b]pyridines have demonstrated inhibitory activity against Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9, leading to cell cycle arrest and preventing cancer cell division.[3]

Another critical mechanism is the induction of apoptosis , or programmed cell death. Substituted pyridines can trigger both the intrinsic and extrinsic apoptotic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. Western blot analysis is a key technique used to detect the cleavage and activation of caspases, such as caspase-3, -7, -8, and -9, as well as the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[4][5][6]

Quantitative Data Summary

The following table summarizes the anticancer activity of selected substituted pyridine derivatives, highlighting their target, potency (IC50 values), and the cancer cell lines in which their activity was evaluated.

| Molecule/Derivative | Target | IC50 Value | Cancer Cell Line | Reference |

| Pyridine-Urea 8e | VEGFR-2 | 3.93 ± 0.73 µM | - | [2] |

| Pyridine-Urea 8b | VEGFR-2 | 5.0 ± 1.91 µM | - | [2] |

| Pyridine-Urea 8e | Proliferation | 0.22 µM (48h) | MCF-7 | [1] |

| Pyridine-Urea 8n | Proliferation | 1.88 µM (48h) | MCF-7 | [1] |

| Pyrazolo[3,4-b]pyridine 9a | CDK2 | 1.630 ± 0.009 µM | - | [3] |

| Pyrazolo[3,4-b]pyridine 14g | CDK2 | 0.460 ± 0.024 µM | - | [3] |

| Pyrazolo[3,4-b]pyridine 9a | CDK9 | 0.262 ± 0.013 µM | - | [3] |

| Pyrazolo[3,4-b]pyridine 14g | CDK9 | 0.801 ± 0.041 µM | - | [3] |

| Pyrazolo[3,4-b]pyridine 9a | Proliferation | 2.59 µM | Hela | [3] |

| Pyrazolo[3,4-b]pyridine 14g | Proliferation | 4.66 µM | MCF7 | [3] |

| Pyrazolo[3,4-b]pyridine 14g | Proliferation | 1.98 µM | HCT-116 | [3] |

| 10-substituted 1,8-diazaphenothiazine 4 | Proliferation | ~5 µg/ml | SW-948 | [7] |

| 10-substituted 1,8-diazaphenothiazine 4 | Proliferation | ~10 µg/ml | L-1210 | [7] |

Key Experimental Protocols

1.3.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][7][8][9][10]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted pyridine compounds for a specified duration (e.g., 48 or 72 hours).

-

Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.

-

Incubate the plate for 1.5-4 hours at 37°C to allow formazan crystal formation.

-

Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measure the absorbance of the solution on a microplate reader at a wavelength of 490-570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

1.3.2. Western Blot for Apoptosis Protein Expression

Western blotting is used to detect and quantify specific proteins involved in apoptosis.[4][5][6][11]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

-

Procedure:

-

Treat cells with the substituted pyridine compounds for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

1.3.3. Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[12][13][14][15]

-

Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

-

Procedure:

-

Treat cells with the substituted pyridine compounds.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

-

Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to degrade RNA).

-

Incubate the cells in the dark.

-

Analyze the stained cells using a flow cytometer, collecting fluorescence data from at least 10,000 cells.

-

Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

-

Signaling Pathway Diagrams

Caption: Anticancer mechanisms of substituted pyridines.

Antimicrobial Activity of Substituted Pyridines

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted pyridines have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for new anti-infective drugs.

Mechanisms of Action

The antimicrobial mechanisms of substituted pyridines are varied. Some derivatives, particularly those containing a quaternary ammonium salt, are thought to disrupt the integrity of the microbial cell membrane . This leads to the leakage of essential cellular components and ultimately cell death. Another key target is DNA gyrase , a bacterial enzyme essential for DNA replication. Inhibition of this enzyme prevents bacterial proliferation. Additionally, some pyridine compounds have been shown to inhibit biofilm formation , a crucial virulence factor for many pathogenic bacteria.

Quantitative Data Summary

The following table presents the antimicrobial activity of various substituted pyridine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.

| Molecule/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli | 0.2-1.3 | [12] |

| Isonicotinic acid hydrazide derivatives (23-27) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18–3.08 µM/mL | [16] |

| 2-(methyldithio)pyridine-3-carbonitrile | Various bacteria | 0.5 to 64 | [16] |

| Imidazo[2,1-b][12][13][16]thiadiazole derivative 15t | Bacteria | 1-2 | [15] |

| Imidazo[2,1-b][12][13][16]thiadiazole derivative 16d | Bacteria | 0.5 | [15] |

| Pyrazole derivative 17l | Fungi | 0.25 | [15] |

| Pyrazole derivative 17m | Fungi | 0.25 | [15] |

| Imidazo[4,5-b]pyridine derivative 2 | Bacillus cereus | 0.07 | [17] |

Key Experimental Protocols

2.3.1. Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21]

-

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

-

Procedure:

-

Prepare serial two-fold dilutions of the substituted pyridine compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

-

Inoculate each well of the microtiter plate with the standardized inoculum.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

2.3.2. Zone of Inhibition Assay (Disk Diffusion Method)

The zone of inhibition assay is a qualitative method to assess the antimicrobial activity of a compound.

-

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear zone around the disc.

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Impregnate sterile filter paper discs with a known concentration of the substituted pyridine compound.

-

Place the discs onto the surface of the inoculated agar plate.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of growth inhibition around each disc.

-

Experimental Workflow Diagram

Caption: Workflow for MIC determination.

Antiviral Activity of Substituted Pyridines

The ongoing threat of viral diseases highlights the urgent need for new antiviral therapies. Substituted pyridines have demonstrated promising activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV).[8][22]

Mechanisms of Action

A key mechanism of antiviral action for many substituted pyridines is the inhibition of viral enzymes that are essential for replication. For instance, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase and inhibiting its function.[17][23][24] Others have been shown to inhibit viral polymerases, which are crucial for replicating the viral genome. Another mode of action involves blocking viral entry into host cells by interfering with the fusion of viral and cellular membranes.

Quantitative Data Summary

The following table provides a summary of the antiviral activity of selected substituted pyridine derivatives.

| Molecule/Derivative Class | Target Virus | Mechanism of Action | Reference |

| Pyridine-containing heterocycles | HIV, HCV, HBV, RSV, CMV | RT inhibition, polymerase inhibition, etc. | [22] |

| Fused Pyridine Rings | HIV, HCV, HBV, RSV, CMV | RT inhibition, polymerase inhibition, etc. | [22] |

Key Experimental Protocols

3.3.1. Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

-

Principle: A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The number of plaques (zones of cell death caused by viral replication) is counted to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).

-

Procedure:

-

Seed host cells in a multi-well plate to form a confluent monolayer.

-

Infect the cells with a known amount of virus in the presence of serial dilutions of the substituted pyridine compound.

-

After an adsorption period, remove the virus and compound, and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to an untreated virus control and determine the IC50 value.

-

3.3.2. Reverse Transcriptase (RT) Inhibition Assay

This assay is specifically used to identify inhibitors of the HIV-1 reverse transcriptase.[17][23][24]

-

Principle: The assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 RT in a cell-free system. The incorporation of a labeled nucleotide into a newly synthesized DNA strand is quantified.

-

Procedure:

-

A template/primer (e.g., poly(A)/oligo(dT)) is immobilized on a microplate.

-

The recombinant HIV-1 RT enzyme is added to the wells along with a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP).

-

The test compound (substituted pyridine) is added at various concentrations.